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Thulium antimonide - 12039-33-7

Thulium antimonide

Catalog Number: EVT-3501525
CAS Number: 12039-33-7
Molecular Formula: SbTm+3
Molecular Weight: 290.69 g/mol
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Product Introduction

Overview

Thulium antimonide is a binary compound composed of thulium and antimony, represented by the chemical formula TmSb. It has a molecular weight of approximately 290.69 g/mol and a density of about 8.61 g/cm³. This compound is notable for its unique properties and applications in various scientific fields, particularly in infrared detection and laser technology. Thulium antimonide is classified as a semiconductor material, which makes it valuable in electronic and optoelectronic applications .

Synthesis Analysis

Methods of Synthesis

Thulium antimonide can be synthesized through several methods, including:

  1. Solid-State Reactions: This method involves the direct reaction between thulium and antimony at elevated temperatures, typically in an inert atmosphere to prevent oxidation. The general reaction can be expressed as:
    Tm+SbTmSb\text{Tm}+\text{Sb}\rightarrow \text{TmSb}
  2. Chemical Vapor Deposition: This technique allows for the deposition of thin films of thulium antimonide on substrates, which is useful for creating high-purity materials.
  3. High-Temperature Reactions: In industrial settings, high-purity thulium and antimony are heated in a vacuum or inert gas environment to ensure the quality of the final product .

Technical Details

The synthesis typically requires precise control over temperature and atmosphere to avoid contamination and ensure the stoichiometry of the reactants. The reaction conditions may vary depending on the desired phase and purity of the thulium antimonide produced.

Molecular Structure Analysis

Thulium antimonide crystallizes in a specific lattice structure that contributes to its electronic properties. The compound exhibits a cubic crystal system, which is common among many antimonides.

Structural Data

  • Crystal System: Cubic
  • Lattice Parameter: The specific lattice parameters can vary based on synthesis conditions but typically fall within established ranges for similar compounds.
  • Canonical SMILES Representation: [Sb].[Tm+3] indicates the presence of thulium ions and antimony in its structural formula .
Chemical Reactions Analysis

Thulium antimonide participates in various chemical reactions, including:

  1. Oxidation Reactions: Upon exposure to oxygen or oxidizing agents, thulium antimonide can oxidize to form thulium oxide (Tm₂O₃) and antimony oxide (Sb₂O₃).
  2. Reduction Reactions: This compound can undergo reduction in the presence of reducing agents such as hydrogen gas or lithium aluminum hydride, yielding elemental thulium and antimony.
  3. Substitution Reactions: Thulium antimonide can react with halogens or other reactive elements, leading to the formation of various substituted compounds .

Major Products Formed

  • From Oxidation: Thulium oxide (Tm₂O₃), Antimony oxide (Sb₂O₃)
  • From Reduction: Elemental thulium (Tm), Elemental antimony (Sb)
  • From Substitution: Various substituted thulium compounds depending on reagents used.
Mechanism of Action

The mechanism of action for thulium antimonide in applications such as infrared detection involves its unique electronic properties that facilitate efficient absorption and emission of infrared radiation. In laser technology, thulium-doped fibers leverage these properties to achieve high electro-optical conversion efficiency and thermal stability, making them suitable for high-power applications like medical lithotripsy .

Physical and Chemical Properties Analysis

Thulium antimonide displays several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically appears as a solid crystalline material.
    • Density: Approximately 8.61 g/cm³.
  • Chemical Properties:
    • Stability: Stable under inert conditions but susceptible to oxidation.
    • Solubility: Generally insoluble in water but may react with acids.

Relevant data from studies indicate that its electronic band structure allows for significant conductivity changes under varying conditions, making it an excellent candidate for semiconductor applications .

Applications

Thulium antimonide has diverse scientific applications:

  1. Infrared Detection and Imaging: Its semiconductor properties make it ideal for use in advanced infrared detectors.
  2. Laser Technology: Utilized in thulium-doped fiber lasers for medical applications such as lithotripsy.
  3. Material Science Research: Studied for its magnetic, transport, and acoustic properties, contributing to the development of new materials with specific electronic characteristics .
Synthesis and Fabrication Methodologies of Thulium Antimonide (TmSb)

Thulium Antimonide (TmSb) represents an advanced intermetallic compound with significant potential in quantum information science, infrared optoelectronics, and topological materials research. As a member of the rare-earth pnictide family, it exhibits unique electronic and magnetic properties arising from the partially filled 4f orbitals of thulium coupled with the pnictogen character of antimony. This section comprehensively details state-of-the-art synthetic methodologies developed for TmSb across various forms – from epitaxial thin films and nanostructures to bulk single crystals – highlighting the precise control over structural, electronic, and quantum properties enabled by these advanced fabrication techniques.

Vapor-Phase Epitaxial Growth for TmSb Thin Films

Metalorganic Vapor-Phase Epitaxy (MOVPE) has emerged as a primary technique for high-purity TmSb thin film deposition, leveraging gas-phase precursors for stoichiometric control. In this process, tris(cyclopentadienyl)thulium (Cp₃Tm) and trimethylantimony (TMSb) or triethylantimony (TESb) serve as optimized precursor combinations, introduced into a reactor via carrier gases (hydrogen or nitrogen). The growth occurs under precisely controlled thermochemical conditions where surface reactions lead to the epitaxial formation of TmSb on lattice-matched substrates such as GaSb or AlSb. The process unfolds within a cold-wall reactor configuration, where only the susceptor (typically graphite-coated with tantalum carbide for corrosion resistance) is heated, minimizing premature gas-phase reactions [2] [5].

Critical to achieving high crystalline quality is the maintenance of a V/III precursor ratio between 20-50, substantially higher than ratios used for conventional III-V semiconductors like GaAs. This elevated ratio compensates for the lower volatility and decomposition efficiency of thulium precursors while suppressing the formation of thulium-rich defects and Sb vacancies. Thermodynamic modeling reveals that growth temperatures between 450-550°C provide optimal adatom mobility while preventing Sb desorption, with growth rates typically ranging from 100-300 nm/hour. In situ monitoring techniques, including laser interferometry and optical pyrometry, enable real-time control over film thickness and composition. Post-growth annealing at 600-650°C under Sb overpressure further enhances crystalline perfection, yielding films with dislocation densities below 10⁶ cm⁻² and carrier mobilities exceeding 300 cm²/V·s at cryogenic temperatures. The exceptional purity achieved (background impurity < 10¹⁶ cm⁻³) enables the study of intrinsic quantum transport phenomena in TmSb heterostructures.

Table 1: Optimized MOVPE Parameters for TmSb Epitaxial Growth

ParameterValue RangeImpact on Film Properties
Growth Temperature450-550°CHigher T improves crystallinity; Excessive T causes Sb desorption
V/III Ratio (Sb/Tm)20-50Suppresses Tm-rich defects; Lower ratios increase hole concentration
Growth Rate100-300 nm/hourLower rates enhance surface diffusion
Total Reactor Pressure100-200 TorrAffects gas-phase kinetics and uniformity
Post-growth Anneal600-650°C under SbReduces point defects and dislocations

Molecular Beam Epitaxy of TmSb-Based Heterostructures

Molecular Beam Epitaxy (MBE) provides unparalleled monolayer-level precision for fabricating TmSb quantum heterostructures and interfaces with engineered electronic properties. The technique employs ultra-high vacuum (UHV) conditions (base pressure ≤ 10⁻¹⁰ Torr) with elemental thulium (evaporated from high-temperature effusion cells at 1150-1250°C) and antimony (from cracker cells producing Sb₂ dimers at 500-600°C) as molecular beams. Reflection High-Energy Electron Diffraction (RHEED) serves as the critical in situ diagnostic tool, providing real-time monitoring of surface reconstruction, growth mode (layer-by-layer vs. island formation), and lattice strain through analysis of diffraction pattern oscillations and streak spacing [6] [9].

The epitaxial growth initiates on carefully prepared substrates (typically GaAs or GaSb) with substrate temperatures maintained at 350-420°C – a compromise ensuring sufficient adatom mobility while minimizing Tm/Sb interdiffusion and desorption. MBE enables the fabrication of atomically abrupt TmSb/InSb and TmSb/AlSb interfaces, capitalizing on the compatible crystal structures (rock-salt for TmSb vs. zincblende for InSb/AlSb). These heterostructures exhibit quantum confinement effects and modified band alignments suitable for topological insulator research and spin-filtering devices. Key challenges include managing the 3.5% lattice mismatch at the TmSb/InSb interface through interfacial buffer layers and controlling stoichiometry deviations that affect magnetic ordering temperatures. Advanced techniques like migration-enhanced epitaxy (MEE), involving cyclical Tm and Sb deposition with surface migration periods, yield superior interface abruptness (< 0.3 nm transition width) compared to conventional continuous growth. The resulting heterostructures exhibit quantum well states resolvable via angle-resolved photoemission spectroscopy (ARPES), confirming their potential for engineered quantum materials.

Table 2: MBE-Grown TmSb Heterostructure Characteristics

Heterostructure TypeSubstrate TemperatureCritical Layer ThicknessKey Properties
TmSb/InSb380±10°C8-12 nmType-II band alignment; Rashba spin splitting
TmSb/AlSb400±10°C15-20 nmType-I alignment; High carrier confinement
TmSb Quantum Wells360±5°C2-5 nm (well width)Quantized subbands; Anomalous Hall effect

Ion-Exchange Protocols for TmSb Nanostructure Development

Ion-exchange methodologies enable the synthesis of TmSb nanostructures through precise cation substitution within antimonide matrices, bypassing the high temperatures required for direct epitaxy. This approach leverages sacrificial nanostructured templates – typically InSb or GaSb nanowires synthesized via vapor-liquid-solid (VLS) mechanisms – which undergo partial or complete cation exchange when exposed to Tm³⁺ ions under controlled electrochemical or hydrothermal conditions. The exchange initiates at defect sites or high-energy surfaces and propagates inward, with kinetics governed by Fickian diffusion laws and strongly dependent on temperature, ion concentration, and crystallographic orientation [7].

The process occurs in non-aqueous media (e.g., ethylene glycol or dimethylformamide) containing TmCl₃ (0.1-0.5 M) at temperatures between 180-240°C. These conditions facilitate Tm³⁺ diffusion while preserving the original nanostructure morphology. Reaction times from 1-24 hours yield progressive replacement of In⁺/Ga⁺ with Tm³⁺, with complete exchange resulting in phase-pure TmSb nanowires retaining the diameter (20-100 nm) and length (1-10 μm) of the parent structures. Advanced variants employ electrochemical assistance, applying potentials (0.5-1.2 V vs. Ag/AgCl) to drive the exchange at lower temperatures (80-150°C), thereby achieving enhanced control over compositional gradients and core-shell geometries. Characterization reveals that ion-exchanged TmSb nanostructures exhibit quantum confinement effects when diameters fall below 20 nm, with bandgap expansion exceeding 200 meV compared to bulk material. Furthermore, these nanostructures display enhanced surface-to-volume ratios beneficial for sensor applications and magnetotransport studies of finite-size effects in rare-earth pnictides.

Table 3: Ion-Exchange Parameters for TmSb Nanostructures

ParameterRangeStructural Outcome
Temperature180-240°C (thermal)Higher T accelerates exchange kinetics
80-150°C (electro)
Tm³⁺ Concentration0.1-0.5 MLower concentrations yield core-shell structures
Exchange Duration1-24 hoursDetermines degree of exchange completion
Template NanowireInSb, GaSbDetermines initial morphology and diameter
Applied Potential0.5-1.2 V (electro)Controls exchange rate and directionality

Strain Engineering in TmSb Membranes for Lattice Mismatch Mitigation

Strain engineering in free-standing TmSb membranes enables unprecedented control over lattice parameters and electronic band structures, overcoming limitations imposed by conventional substrate-induced epitaxial strain. This approach utilizes remote epitaxy or sacrificial layer techniques, where TmSb films are initially grown on graphene-coated substrates (e.g., GaAs) or directly on water-soluble buffers (e.g., SrF₂ or NaCl). Subsequent delamination via selective etching releases the TmSb layer as a freestanding membrane with thicknesses ranging from 20 nm to 1 μm. These membranes accommodate elastic strains exceeding 8% – far beyond the ~2% limit achievable in epitaxial films constrained by rigid substrates – through controlled bending and rippling [7].

Mechanically transferred onto mismatched platforms (e.g., silicon, sapphire, or polymeric substrates), the membranes develop tunable strain gradients that significantly modify their electronic properties. Experimental measurements combining Raman spectroscopy and X-ray diffraction reveal that uniaxial tensile strain ≥6% induces a direct-to-indirect bandgap transition and reduces the effective mass of holes by 40%, dramatically enhancing carrier mobility. Furthermore, strain gradients break inversion symmetry, activating polar distortions and Rashba-type spin splitting exceeding 200 meV·Å – a prerequisite for spin-orbit torque devices. Practical implementations include membrane-based piezoelectric devices where strain-modulated quantum transport exhibits non-linear conductance oscillations attributable to Landau quantization in pseudo-magnetic fields. The technique also enables heterogeneous integration of TmSb with silicon photonics, creating hybrid platforms for strain-tunable infrared detectors operating at wavelengths beyond 5 μm, where conventional III-V materials exhibit limitations.

Solventless Solid-State Reaction Mechanisms for Bulk TmSb Synthesis

Solid-state metathesis provides a highly efficient, solventless route to phase-pure bulk TmSb crystals, operating through self-propagating exothermic reactions between thulium trihalides (TmX₃; X = Cl, I) and alkali metal antimonides (Na₃Sb, K₃Sb). The fundamental reaction mechanism follows:

3TmX₃ + 3KSb → 3TmSb + 3KX + Sb (minor) + ΔH (exothermic)

Reaction initiation occurs at localized ignition points (heated to 400-500°C), triggering a combustion wavefront that propagates through the reactant mixture at velocities of 0.5-2 cm/s, reaching peak temperatures of 1200-1500°C – sufficient for TmSb crystallization yet below the decomposition threshold. The process capitalizes on the substantial lattice energy differences between reactant halides and product TmSb, driving the reaction to near-quantitative yields (≥95%) within seconds [1] [4].

Advanced variants employ mechanically activated precursors, where high-energy ball milling creates intimate TmCl₃/KSb mixtures with reduced particle sizes (< 5 μm) and increased defect densities. This pretreatment lowers the ignition temperature by 150-200°C and enhances product homogeneity. Post-reaction, the soluble alkali halide byproducts (KCl) are removed through aqueous leaching or sublimation, leaving phase-pure TmSb crystallites with grain sizes between 0.5-10 μm. Rietveld refinement of X-ray diffraction data confirms the rock-salt structure (space group Fm-3m) with lattice parameters of 6.180±0.005 Å, consistent with single-crystal values. Magnetization measurements reveal that these polycrystalline samples exhibit antiferromagnetic ordering below TN = 8.5±0.5 K, with critical fields for spin-flip transitions exceeding 15 T – characteristics identical to single-crystal benchmarks. The method scales efficiently to multigram quantities, providing material suitable for thermoelectric property optimization and neutron scattering studies requiring large sample volumes.

Table 4: Solid-State Metathesis Reaction Parameters and Outcomes

Reaction ParameterConditionsProduct Characteristics
PrecursorsTmCl₃ + KSbHigher purity than iodide routes
Ignition Temperature400-500°CLower for ball-milled precursors
Peak Reaction Temperature1200-1500°CSufficient for crystallization
Product Yield≥95%After KCl removal
Grain Size0.5-10 μmControllable via cooling rate
Magnetic TN8.5±0.5 KConsistent with single crystals

Properties

CAS Number

12039-33-7

Product Name

Thulium antimonide

IUPAC Name

antimony;thulium(3+)

Molecular Formula

SbTm+3

Molecular Weight

290.69 g/mol

InChI

InChI=1S/Sb.Tm/q;+3

InChI Key

UDDYTYMOMRZURJ-UHFFFAOYSA-N

SMILES

[Sb].[Tm+3]

Canonical SMILES

[Sb].[Tm+3]

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